

# Y1R Probe-1: Application Notes for Fixed Tissue Imaging and Immunohistochemistry

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## Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071

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## Introduction

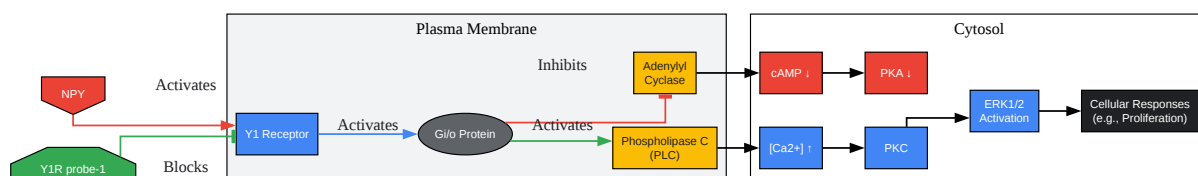
The Neuropeptide Y Receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including feeding, anxiety, cancer, and bone homeostasis.[1] Its overexpression in several human cancers, particularly breast cancer, has positioned it as a significant biomarker and a target for novel diagnostic and therapeutic strategies.[1]

**Y1R probe-1** (also known as Compound 39) is a high-affinity, selective, and fluorescent antagonist developed for the Neuropeptide Y Y1 Receptor.[2][3] This small molecule probe provides a powerful tool for the precise visualization and quantification of Y1R expression in biological systems. Its high affinity and selectivity enable robust and specific labeling, making it suitable for applications in fixed tissue imaging and immunofluorescence to investigate receptor distribution, density, and trafficking in both healthy and diseased states.[1]

## Y1R Signaling Pathway

The Y1 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). Y1R activation can also stimulate

Phospholipase C (PLC), leading to the generation of inositol phosphates and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). These pathways converge on downstream effectors like the ERK1/2 signaling cascade, influencing cellular processes such as proliferation and migration.



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**Figure 1.** Simplified Y1R signaling pathway and the antagonistic action of **Y1R probe-1**.

## Quantitative Data

The following tables summarize the key quantitative characteristics of **Y1R probe-1** and the expression of its target in relevant human tissues.

Table 1: Physicochemical and Binding Properties of **Y1R Probe-1**

Property	Value	Reference
Alias	<b>Compound 39</b>	
Molecular Formula	C <sub>64</sub> H <sub>71</sub> F <sub>3</sub> N <sub>10</sub> O <sub>12</sub>	
Molecular Weight	1229.30 g/mol	
CAS Number	2773476-41-6	
Binding Affinity (pKi)	9.36 – 9.95	
Mechanism of Action	Y1 Receptor Antagonist	
Excitation (Ex) Max	User must verify (e.g., ~650 nm)	-

| Emission (Em) Max | User must verify (e.g., ~670 nm) | - |

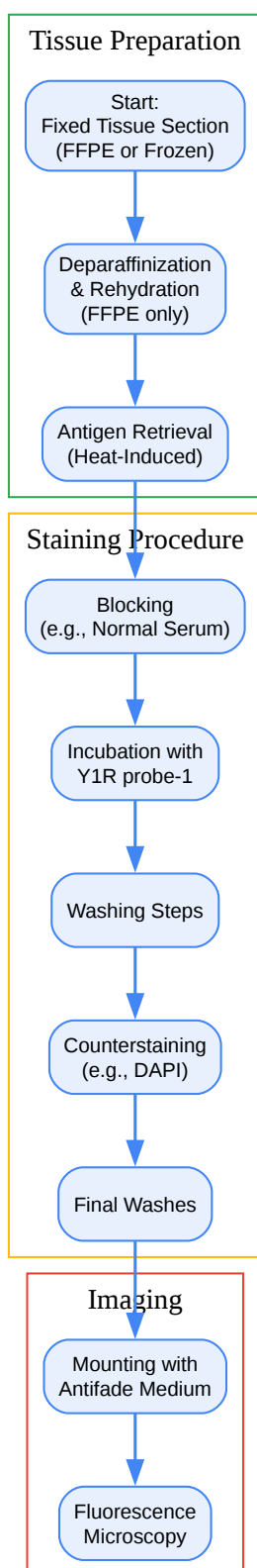
Note: The fluorescent dye component of **Y1R probe-1** and its precise excitation/emission maxima are not publicly available. Users must consult the manufacturer's datasheet or the primary publication for this critical information. The values provided are placeholders based on common long-red fluorophores (e.g., Cy5) and should be adapted accordingly.

## Experimental Protocols

Disclaimer: The following protocols are adapted from standard immunofluorescence (IF) procedures for fixed tissues. The primary validation of **Y1R probe-1** was performed on live cells. Therefore, optimization of probe concentration, incubation times, and buffer compositions is highly recommended for specific tissue types and experimental conditions.

## Workflow for Immunofluorescent Staining

The general workflow involves preparing the tissue, deparaffinizing and rehydrating (for FFPE sections), performing antigen retrieval to unmask the target epitope, blocking non-specific sites, incubating with the fluorescent probe, and finally mounting for imaging.



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**Figure 2.** General experimental workflow for fluorescent staining of tissue sections with **Y1R probe-1**.

## Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

Materials:

- Xylene or a non-toxic clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water (dH<sub>2</sub>O)
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton™ X-100 in PBS)
- **Y1R probe-1** (reconstituted in DMSO as per manufacturer's instructions)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Hydrophobic barrier pen, humidified chamber, coverslips, and microscope slides

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 times for 10 minutes each. b. Immerse in 100% ethanol: 2 times for 5 minutes each. c. Immerse in 95% ethanol: 1 time for 5 minutes. d. Immerse in 70% ethanol: 1 time for 5 minutes. e. Rinse thoroughly with dH<sub>2</sub>O for 5 minutes.
- Antigen Retrieval (Heat-Induced): a. Place slides in a staining jar filled with Antigen Retrieval Buffer. b. Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not

allow it to boil. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS: 3 times for 5 minutes each.

- **Blocking:** a. Carefully wipe around the tissue section and draw a circle with a hydrophobic barrier pen. b. Add 100-200  $\mu$ L of Blocking Buffer to completely cover the tissue. c. Incubate for 1 hour at room temperature in a humidified chamber.
- **Y1R Probe-1 Incubation:** a. Dilute **Y1R probe-1** to its optimal working concentration in Blocking Buffer. (Note: An initial titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer from the slides (do not wash). c. Apply the diluted **Y1R probe-1** solution to the tissue. d. Incubate overnight at 4°C in a humidified chamber, protected from light.
- **Washing:** a. Aspirate the probe solution. b. Wash slides with PBS containing 0.1% Triton™ X-100: 3 times for 5 minutes each, with gentle agitation and protected from light.
- **Counterstaining:** a. Apply a DAPI solution (e.g., 300 nM in PBS) to the tissue. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Wash slides with PBS: 2 times for 5 minutes each.
- **Mounting:** a. Remove excess PBS from the slide. b. Apply one drop of antifade mounting medium to the tissue section. c. Carefully lower a coverslip onto the medium, avoiding air bubbles. d. Seal the edges with nail polish and allow to dry.
- **Imaging:** a. Store slides flat at 4°C in the dark until imaging. b. Visualize using a fluorescence or confocal microscope with appropriate filters for the probe's fluorophore (e.g., Cy5 channel) and the counterstain (e.g., DAPI channel).

## Protocol 2: Staining of Frozen Tissues

Materials:

- Optimal Cutting Temperature (OCT) compound
- Fixative (e.g., 4% Paraformaldehyde in PBS)
- Cryostat

- Phosphate-Buffered Saline (PBS), pH 7.4
- Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- **Y1R probe-1** (reconstituted in DMSO)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Humidified chamber, coverslips, and microscope slides

Procedure:

- Tissue Sectioning: a. Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or embed in OCT and freeze. Store at -80°C. b. Cut sections (5-10 µm thick) using a cryostat and mount them on charged microscope slides. c. Allow sections to air dry for 30-60 minutes at room temperature.
- Fixation: a. Immerse slides in pre-chilled 4% Paraformaldehyde for 15-20 minutes at room temperature. b. Rinse slides with PBS: 3 times for 5 minutes each.
- Permeabilization (if required for intracellular targets): a. Immerse slides in Permeabilization Buffer for 10 minutes. b. Rinse with PBS: 3 times for 5 minutes each.
- Blocking: a. Add 100-200 µL of Blocking Buffer to each tissue section. b. Incubate for 1 hour at room temperature in a humidified chamber.
- **Y1R Probe-1** Incubation: a. Dilute **Y1R probe-1** to its optimal working concentration in Blocking Buffer. (Note: Titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer. c. Apply the diluted **Y1R probe-1** solution. d. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing, Counterstaining, Mounting, and Imaging: a. Follow steps 5 through 8 from Protocol 1.

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## References

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